Cas no 2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole)

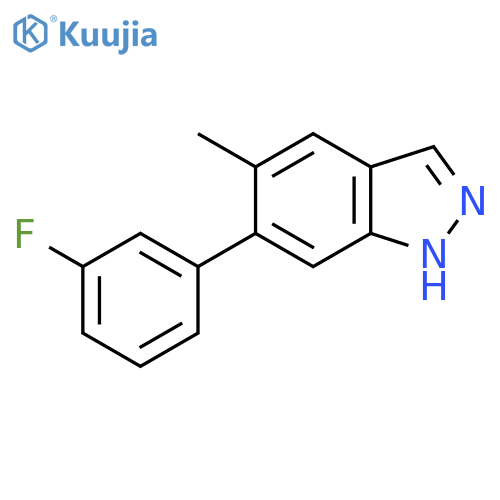

2172371-96-7 structure

商品名:6-(3-fluorophenyl)-5-methyl-1H-indazole

6-(3-fluorophenyl)-5-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 6-(3-fluorophenyl)-5-methyl-1H-indazole

- EN300-1586387

- 2172371-96-7

-

- インチ: 1S/C14H11FN2/c1-9-5-11-8-16-17-14(11)7-13(9)10-3-2-4-12(15)6-10/h2-8H,1H3,(H,16,17)

- InChIKey: WIDIUBLWEBACCV-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C1=CC2=C(C=NN2)C=C1C

計算された属性

- せいみつぶんしりょう: 226.09062652g/mol

- どういたいしつりょう: 226.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

6-(3-fluorophenyl)-5-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586387-0.5g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 0.5g |

$1180.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-5.0g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 5g |

$3562.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-2500mg |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 2500mg |

$2408.0 | 2023-09-24 | ||

| Enamine | EN300-1586387-100mg |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 100mg |

$1081.0 | 2023-09-24 | ||

| Enamine | EN300-1586387-0.25g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 0.25g |

$1131.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-1.0g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 1g |

$1229.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-0.1g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 0.1g |

$1081.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-10.0g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 10g |

$5283.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-0.05g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 0.05g |

$1032.0 | 2023-05-23 | ||

| Enamine | EN300-1586387-2.5g |

6-(3-fluorophenyl)-5-methyl-1H-indazole |

2172371-96-7 | 2.5g |

$2408.0 | 2023-05-23 |

6-(3-fluorophenyl)-5-methyl-1H-indazole 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

2172371-96-7 (6-(3-fluorophenyl)-5-methyl-1H-indazole) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量